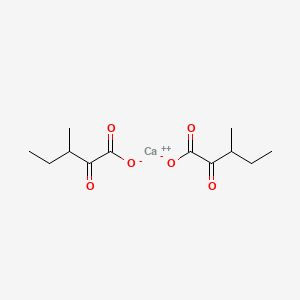

Calcium 3-methyl-2-oxopentanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Calcium 3-methyl-2-oxopentanoate is a useful research compound. Its molecular formula is C6H10CaO3 and its molecular weight is 170.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Effects of Calcium in Plant Growth and Heavy Metal Accumulation

Calcium plays crucial roles in mitigating the toxicity of heavy metals like cadmium (Cd) in plants, influencing plant growth, photosynthesis, and metal accumulation and translocation. It has been shown that calcium can alleviate growth inhibition and oxidative damages caused by Cd, suggesting its potential use in phytoremediation technologies for decontaminating environments affected by heavy metals (Huang et al., 2017).

Calcium Carbonate Nanoparticles in Drug Delivery

Calcium carbonate (CaCO3) nanoparticles are explored for targeted drug/gene delivery systems to cancerous tissues due to their safety, biocompatibility, and pH-sensitivity. This area of research holds promise for enhancing the efficacy and safety of cancer treatments (Maleki Dizaj et al., 2019).

Calcium Hydroxide in Root Canal Treatment

The antimicrobial effects of calcium hydroxide in root canal treatment have been extensively reviewed. Although primarily used for its antimicrobial properties, calcium hydroxide is also investigated for its potential in improving treatment outcomes by reducing bacterial populations within the root canal system (Kim & Kim, 2014).

Calcium in Fruit Development and Ripening

Research has shown that calcium ions play an important role in fruit development and ripening, acting as messengers in various physiological processes. Understanding the roles of calcium and calcium sensors could provide insights into improving fruit quality and extending shelf life (Gao et al., 2019).

Calcium Hydroxide as an Antimicrobial Agent

The use of calcium hydroxide as an intracanal medicament has been reviewed for its antimicrobial effects, showing effectiveness against a wide range of endodontic pathogens. This highlights its significance in the field of endodontics for preventing and controlling infections (Kim & Kim, 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of Calcium 3-methyl-2-oxopentanoate is the cell membrane . It acts as a calcium ionophore , facilitating the passage of calcium ions across cell membranes .

Mode of Action

This compound interacts with its targets by binding to calcium ions . This binding actively promotes the movement of calcium ions across the cell membrane, altering the calcium ion concentration within the cell .

Biochemical Pathways

This compound is involved in the biosynthesis of branched-chain amino acids (BCAAs) . The compound is a product of the first three steps in the two parallel pathways towards Valine (Val) and Leucine (Leu) or Isoleucine (Ile), resulting in the generation of 3-methyl-2-oxopentanoate . This compound can either be converted into Val or used for the synthesis of Leu .

Pharmacokinetics

As a calcium ionophore, it is expected to influence the distribution of calcium ions within the cell, which could impact its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the alteration of calcium ion concentrations within the cell . By promoting the movement of calcium ions across the cell membrane, it can influence various cellular processes that are regulated by calcium ions .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Calcium 3-methyl-2-oxopentanoate can be achieved through the reaction of Calcium hydroxide with 3-methyl-2-oxopentanoic acid.", "Starting Materials": [ "Calcium hydroxide", "3-methyl-2-oxopentanoic acid" ], "Reaction": [ "Dissolve Calcium hydroxide in water to form a solution.", "Add 3-methyl-2-oxopentanoic acid to the Calcium hydroxide solution.", "Heat the mixture to 80-90°C and stir for 2-3 hours.", "Cool the reaction mixture and filter the precipitate.", "Wash the precipitate with water and dry it in a vacuum oven.", "The resulting product is Calcium 3-methyl-2-oxopentanoate." ] } | |

CAS-Nummer |

66872-75-1 |

Molekularformel |

C6H10CaO3 |

Molekulargewicht |

170.22 g/mol |

IUPAC-Name |

calcium;3-methyl-2-oxopentanoate |

InChI |

InChI=1S/C6H10O3.Ca/c1-3-4(2)5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9); |

InChI-Schlüssel |

PJSMJIFOGLEATM-UHFFFAOYSA-N |

SMILES |

CCC(C)C(=O)C(=O)[O-].CCC(C)C(=O)C(=O)[O-].[Ca+2] |

Kanonische SMILES |

CCC(C)C(=O)C(=O)O.[Ca] |

| 66872-75-1 | |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-fluorophenyl)ethyl]quinoline-8-carboxamide](/img/structure/B1336970.png)

![[(E)-2-methylpropylideneamino]thiourea](/img/structure/B1336983.png)